Product packaging for 2-Tert-butylquinolin-3-ol(Cat. No.:)

2-Tert-butylquinolin-3-ol

Cat. No.: B13189445
M. Wt: 201.26 g/mol
InChI Key: JIHZALHJQYQBQX-UHFFFAOYSA-N
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Description

2-Tert-butylquinolin-3-ol is a quinoline derivative of significant interest in scientific research and development. Quinoline scaffolds are prominent in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties . Research on related quinoline-3-ol structures suggests potential applications in the development of antifungal agents . Furthermore, quinoline cores are valuable in materials science, where donor-acceptor substitutions on the ring system can be engineered to study and exploit linear and non-linear optical properties . This compound serves as a versatile building block for further chemical functionalization. Researchers can utilize this high-purity material to explore new synthetic pathways, develop novel active compounds, or investigate advanced material characteristics. As a key intermediate, this compound provides a rigid molecular framework that can influence the metabolic stability and binding affinity of resulting molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B13189445 2-Tert-butylquinolin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-tert-butylquinolin-3-ol

InChI

InChI=1S/C13H15NO/c1-13(2,3)12-11(15)8-9-6-4-5-7-10(9)14-12/h4-8,15H,1-3H3

InChI Key

JIHZALHJQYQBQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C=C1O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Tert Butylquinolin 3 Ol

Electrophilic Aromatic Substitution Pathways on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of the quinoline ring in 2-tert-butylquinolin-3-ol are influenced by the activating, ortho-, para-directing hydroxyl group and the deactivating effect of the nitrogen atom. The bulky tert-butyl group at the 2-position introduces significant steric hindrance, which also plays a crucial role in determining the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+). masterorganicchemistry.commasterorganicchemistry.com

Halogenation: Substitution with a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid like iron halides. wikipedia.orgmasterorganicchemistry.com For instance, 7-Bromo-2-tert-butylquinolin-3-ol is a known derivative. nih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org This reaction is notably reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The substitution pattern is dictated by the interplay of electronic and steric effects. The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it (positions 4, 6, and 8). However, the nitrogen atom deactivates the heterocyclic ring, and the tert-butyl group sterically hinders position 4. Consequently, substitution is most likely to occur on the carbocyclic ring, primarily at positions 6 and 8.

Nucleophilic Reactions and Additions to the Quinoline Nucleus

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient substrate, replacing a leaving group. wikipedia.org In the context of the quinoline nucleus, such reactions are less common than electrophilic substitutions unless the ring is activated by electron-withdrawing groups or under specific reaction conditions. wikipedia.org

The pyridinoid ring of the quinoline system is generally more susceptible to nucleophilic attack than the benzenoid ring, especially at positions 2 and 4. However, in this compound, the 2-position is blocked by the bulky tert-butyl group. Nucleophilic attack at the 4-position is possible, particularly if a good leaving group is present or if the reaction proceeds via an addition-elimination mechanism.

Oxidation and Reduction Chemistry of the Quinoline and Hydroxyl Moieties

Oxidation: The oxidation of this compound can target either the quinoline ring system or the hydroxyl group. youtube.com Oxidation of the hydroxyl group can potentially lead to the corresponding quinolinone. The quinoline ring itself is relatively resistant to oxidation, but under harsh conditions, it can be cleaved.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the heterocyclic part of the quinoline system. dicp.ac.cn For instance, the asymmetric hydrogenation of quinolines can yield tetrahydroquinolines, often with high stereoselectivity. dicp.ac.cn The specific product depends on the catalyst, solvent, and reaction conditions. The choice of catalyst, such as those based on iridium or rhodium, can influence the enantioselectivity of the reduction. dicp.ac.cnunimi.it

Functionalization Reactions at the 3-Hydroxyl Group (e.g., O-alkylation, O-acylation)

The 3-hydroxyl group is a key site for functionalization, allowing for the synthesis of a variety of derivatives through reactions like O-alkylation and O-acylation.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov The regioselectivity between N-alkylation and O-alkylation can be a challenge in related quinolone systems. nih.gov However, factors like the choice of base, solvent, and the nature of the alkylating agent can favor O-alkylation. nih.gov For example, using potassium carbonate in DMF has been shown to selectively yield O-alkylated products in similar heterocyclic systems. nih.gov

O-Acylation: This involves the formation of an ester by reacting the hydroxyl group with an acylating agent like an acyl chloride or an acid anhydride. beilstein-journals.org These reactions can often be carried out under acidic conditions, for example, using trifluoroacetic acid as a solvent, which can promote chemoselective O-acylation. beilstein-journals.org

Below is a table summarizing representative functionalization reactions:

Reaction TypeReagents and ConditionsProduct Type
O-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)3-Alkoxy-2-tert-butylquinoline
O-AcylationAcyl chloride or Anhydride, optional catalyst or acidic medium2-tert-butylquinolin-3-yl ester

Metal-Catalyzed Transformations Involving this compound as a Substrate

Transition metal-catalyzed reactions offer powerful tools for the functionalization of heterocyclic compounds like this compound. rsc.orgsemanticscholar.org These reactions can enable C-H functionalization, cross-coupling reactions, and other transformations that are difficult to achieve through traditional methods. rsc.org

Palladium, copper, rhodium, and iridium are common metals used in such catalytic processes. nih.govnih.govbeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be employed if a halo-substituted derivative of this compound is used as a starting material. nih.govmdpi.com Copper-catalyzed reactions are also widely used for C-N and C-O bond formation. beilstein-journals.org Metal-catalyzed reactions can also involve the hydroxyl group, for example, in O-arylation reactions. organic-chemistry.org

Mechanistic Elucidation of Key Reactions (e.g., via deuterium (B1214612) labeling experiments)

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Techniques like deuterium labeling are invaluable for this purpose. For example, in catalytic hydrogenation, deuterium labeling experiments can help to elucidate the stereochemistry of hydrogen addition and identify key intermediates like enamine or iminium species. unimi.it By observing the position of deuterium incorporation in the product when using D2 gas or a deuterated solvent, the timing and nature of bond-forming steps can be inferred. unimi.it

Computational methods, such as Density Functional Theory (DFT), are also employed to study reaction mechanisms, predict transition state energies, and understand the factors controlling selectivity. researchgate.net

Investigation of Tautomerism and its Influence on Reactivity

This compound can exist in tautomeric equilibrium with its keto form, 2-tert-butylquinolin-3(4H)-one. This hydroxyquinoline/quinolinone tautomerism is a well-known phenomenon in related systems. nih.gov

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The predominant tautomer will dictate the molecule's reactivity. The enol form (this compound) will exhibit the typical reactivity of a phenol (B47542) and a quinoline, undergoing electrophilic substitution on the ring and reactions at the hydroxyl group. The keto form, on the other hand, will have reactivity associated with a ketone and an enamine-like system. For instance, the presence of the keto tautomer can influence the outcome of alkylation reactions, potentially leading to N-alkylation in addition to O-alkylation. nih.govnih.gov The study of this tautomerism is essential for controlling the regioselectivity of its chemical transformations.

Coordination Chemistry and Metal Complexation of 2 Tert Butylquinolin 3 Ol

2-Tert-butylquinolin-3-ol as a Ligand System

The coordination behavior of this compound is fundamentally dictated by the electronic properties of its quinolinol core and the significant steric influence of the tert-butyl group at the 2-position.

Quinolinol scaffolds, such as the isomeric 8-hydroxyquinoline (B1678124), are renowned for their versatile chelating abilities. mdpi.com These molecules typically act as bidentate ligands, coordinating to a metal center through two donor atoms: the nitrogen of the quinoline (B57606) ring and the oxygen of the deprotonated hydroxyl group. This chelation results in the formation of a stable five- or six-membered ring with the metal ion. osti.gov 8-hydroxyquinoline, for instance, forms a five-membered chelate ring and is known to form stable complexes with a wide array of metal ions. mdpi.comnih.gov

In the case of this compound, the hydroxyl group at the 3-position and the quinoline nitrogen are positioned to act as a bidentate N,O-donor system. Upon deprotonation of the hydroxyl group, the resulting anion can coordinate to a metal ion to form a six-membered chelate ring. While five-membered chelate rings are often more stable, the formation of six-membered rings is also common in coordination chemistry. osti.gov In addition to acting as a simple bidentate chelating ligand, quinolinol scaffolds can also exhibit other coordination modes, such as acting as a bridging ligand to connect two or more metal centers, leading to the formation of polynuclear complexes. researchgate.net

Table 1: Potential Chelation Modes of this compound

Chelation ModeDescription
BidentateThe ligand coordinates to a single metal center through the nitrogen of the quinoline ring and the oxygen of the deprotonated hydroxyl group, forming a six-membered chelate ring.
BridgingThe ligand coordinates to two or more metal centers, with the oxygen atom often acting as the bridging point.
MonodentateIn rarer cases, the ligand might coordinate through only one of its donor atoms, although this is less common for chelating ligands like quinolinols.

The presence of a bulky tert-butyl group at the 2-position of the quinoline ring exerts a profound steric influence on the coordination chemistry of this compound. This steric hindrance can significantly affect the coordination number of the metal center, the geometry of the resulting complex, and the stereoselectivity of reactions catalyzed by such complexes.

Studies on related 2-substituted 8-hydroxyquinoline ligands have shown that bulky substituents can prevent the formation of otherwise common complexes. For example, aluminum, which typically forms tris-complexes with 8-hydroxyquinoline, fails to do so with sterically hindered 2-substituted derivatives due to the steric clash between the ligands. researchgate.net Similarly, the tert-butyl group in this compound would be expected to limit the number of ligands that can fit around a metal center, potentially favoring the formation of complexes with lower coordination numbers. This steric bulk can also lead to distortions from ideal coordination geometries (e.g., tetrahedral, square planar, or octahedral).

In the context of catalysis, the steric properties of a ligand are crucial in determining the stereoselectivity of a reaction. The bulky tert-butyl group can create a chiral pocket around the metal center, which can effectively control the approach of a substrate, leading to the preferential formation of one enantiomer or diastereomer over another. This is a key principle in the design of asymmetric catalysts.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related quinolinol and Schiff base ligands. The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

The synthesis of transition metal complexes of this compound would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the hydroxyl group is usually achieved by using a base such as an alkali metal hydride (e.g., NaH), an alkoxide, or an organometallic reagent like butyllithium.

For example, a copper(II) complex could be synthesized by reacting the deprotonated ligand with a copper(II) salt such as copper(II) chloride or copper(II) acetate. mdpi.comnih.gov Similarly, a platinum(II) complex could be prepared by reacting the ligand with a platinum(II) precursor like potassium tetrachloroplatinate(II) (K₂[PtCl₄]). academie-sciences.fr The synthesis of an iron(III) complex would likely involve the reaction of the ligand with an iron(III) salt such as iron(III) chloride. mdpi.com The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) would be influenced by the steric bulk of the ligand and the coordination preferences of the metal ion.

Table 2: General Synthetic Routes to Transition Metal Complexes of Quinolinol Ligands

MetalTypical PrecursorGeneral Reaction Conditions
Copper (Cu)CuCl₂, Cu(OAc)₂Reaction with the deprotonated ligand in an organic solvent like ethanol (B145695) or DMF. mdpi.com
Platinum (Pt)K₂[PtCl₄], PtCl₂(cod)Reaction with the ligand, often in the presence of a non-coordinating base, in a suitable solvent. eco-vector.com
Iron (Fe)FeCl₃, Fe(acac)₃Reaction with the deprotonated ligand in an organic solvent. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for the characterization of metal complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal. The large, shielded tert-butyl group would give rise to a sharp, singlet peak in the ¹H NMR spectrum, which can serve as a useful diagnostic marker. In diamagnetic complexes, the coordination to a metal center typically leads to shifts in the positions of the aromatic proton signals. For paramagnetic complexes, the signals may be significantly broadened and shifted. rsc.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are commonly used to determine the molecular weight of the metal complexes and to confirm their composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. rsc.orgnih.gov

Table 3: Hypothetical Spectroscopic Data for a Diamagnetic Metal Complex of this compound

TechniqueExpected Observations
¹H NMRA sharp singlet for the tert-butyl protons; downfield or upfield shifts of the aromatic proton signals upon coordination.
¹³C NMRShifts in the carbon resonances of the quinoline ring upon coordination; a characteristic signal for the quaternary carbon of the tert-butyl group.
ESI-MSA molecular ion peak corresponding to the mass of the complex, [M]⁺ or [M+H]⁺.

For a metal complex of this compound, X-ray crystallography would reveal the exact coordination mode of the ligand and the influence of the bulky tert-butyl group on the coordination geometry. Depending on the metal ion and the stoichiometry of the complex, various geometries such as distorted tetrahedral, square planar, or octahedral could be expected. The steric repulsion from the tert-butyl group might lead to longer metal-ligand bond distances or distorted bond angles compared to complexes with less bulky ligands.

Table 4: Representative Crystallographic Data for a Related Metal-Quinolinol Complex

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Metal-Nitrogen Bond Length~2.1 Å
Metal-Oxygen Bond Length~1.9 Å
N-M-O Bite Angle~85°
Coordination GeometryDistorted Square Planar

Note: The data in this table is illustrative and based on known structures of related metal-quinolinol complexes.

No Publicly Available Research on the Catalytic Applications of this compound Metal Complexes

The investigation was aimed at generating a detailed article focusing on the reactivity and catalytic performance of metal complexes of this specific compound, as outlined in the requested structure. The intended article was to cover:

Reactivity and Catalytic Applications of Metal Complexes Derived from this compound

Exploration of Catalytic Performance in Organic Transformations

The search included targeted queries for the synthesis of its metal complexes and their use in asymmetric catalysis and other organic transformations. However, the search results did not yield any studies detailing the use of this compound as a ligand in catalysis.

While there is extensive research on other quinoline-based ligands and their metal complexes in catalysis, such as those based on bisquinolyldiamines, quinoline-2-oxazolines, and various other substituted quinolines, none of these studies specifically mention or utilize this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the catalytic performance as requested, due to the apparent lack of published research on this specific chemical compound in this context.

Table of Compounds Mentioned

Photophysical and Optoelectronic Properties Research of 2 Tert Butylquinolin 3 Ol

Absorption and Emission Spectroscopy of 2-Tert-butylquinolin-3-ol

The photophysical behavior of quinoline (B57606) derivatives is governed by electronic transitions within the molecule. Typically, their absorption spectra in the UV-Vis region exhibit bands corresponding to π–π* and n–π* transitions. scielo.br The π–π* transitions, which are generally more intense, arise from the promotion of electrons in the delocalized aromatic system. mdpi.com The n–π* transitions involve the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital and are typically of lower intensity. scielo.br

Upon absorption of light, the excited molecule can relax through various pathways, including the emission of light in the form of fluorescence or phosphorescence. The emission spectra of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. scielo.br For instance, new quinoline derivatives synthesized through three-component reactions show emission bands around 400 nm in polar solvents. scielo.br The presence of different aryl groups can disturb the electronic spectrum, leading to shifts in the absorption bands. scielo.br

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. This parameter is crucial for applications in devices like OLEDs and fluorescent probes. The quantum yield of quinoline derivatives can be highly dependent on their molecular structure and environment. For example, certain bis-quinolin-3-yl-chalcones exhibit good quantum yields, while derivatives containing a nitro group show significantly lower yields due to fluorescence quenching. nih.gov

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is another critical parameter for understanding the photophysical dynamics of a molecule. Both quantum yield and lifetime are sensitive to non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. depaul.edu For some quinoline derivatives, phosphorescence emission, which is emission from a triplet excited state, can be observed at low temperatures, with decay times in the range of 0.5 to 1.5 seconds. scielo.br

Table 1: Illustrative Photophysical Data for a Substituted Quinoline Derivative Note: This data is for a related quinoline derivative, 2-(morpholine-piperidine-pyrrolidine-thiomorpholine) substituted quinoline-3-carbaldehyde, and is provided to illustrate typical properties, as specific data for this compound is not available.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Dichloromethane2654791.65 x 10⁴0.019
Ethyl Acetate2634781.67 x 10⁴0.023
Acetonitrile (B52724)2624771.68 x 10⁴0.028
Methanol2604761.70 x 10⁴0.035

Data sourced from a study on bis-quinolin-3-yl-chalcones. nih.gov

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net Quinoline derivatives often exhibit significant solvatochromism, indicating a change in their dipole moment upon photoexcitation. researchgate.netresearchgate.net

A positive solvatochromic effect (a redshift in emission with increasing solvent polarity) is observed when the excited state is more polar than the ground state. nih.gov Conversely, negative solvatochromism (a blueshift) occurs when the ground state is more polar. For example, synthesized bis-quinolin-3-yl-chalcones demonstrate positive solvatochromism, with their maximum absorption wavelengths shifting to longer values in more polar solvents. nih.gov The study of solvatochromism provides valuable insights into the electronic structure of the molecule and its interactions with the surrounding environment, which is particularly relevant for the design of chemical sensors. researchgate.net

Role of the Tert-butyl Group in Modulating Photophysical Behavior

The introduction of a bulky substituent like the tert-butyl group at the 2-position of the quinolin-3-ol scaffold is expected to have a significant impact on its photophysical properties. Bulky groups can influence the molecular packing in the solid state, which can suppress aggregation-caused quenching of fluorescence. This is a common strategy to enhance emission efficiency in solid-state luminescent materials.

Furthermore, the tert-butyl group is known to increase the solubility of aromatic compounds in organic solvents. This enhanced solubility is advantageous for the solution-based processing of materials for optoelectronic devices. From an electronic perspective, the tert-butyl group is an electron-donating group through induction, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission wavelengths.

Design Principles for Luminescent Materials Incorporating the Quinoline Scaffold

The quinoline moiety is considered a privileged scaffold in medicinal chemistry and materials science due to its versatile and tunable properties. nih.gov For the design of luminescent materials, the quinoline core is often functionalized to create molecules with specific desired characteristics. A common design strategy involves the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems. nih.gov In such systems, electron-donating groups and electron-accepting groups are attached to the quinoline scaffold, often separated by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can lead to large Stokes shifts and high fluorescence quantum yields. nih.gov

By carefully selecting the donor and acceptor moieties and modifying the π-linker, researchers can tune the emission color, quantum efficiency, and sensitivity to the environment. The versatility in synthesizing substituted quinolines makes them highly attractive for building libraries of fluorescent compounds for various applications, from bioimaging to organic electronics. mdpi.com

Theoretical Frameworks for Understanding Photophysical Transitions

Computational chemistry provides powerful tools to understand and predict the photophysical properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the electronic structure and excited states of quinoline derivatives. nih.govresearchgate.netrsc.org

DFT calculations can be used to optimize the ground-state geometry of the molecule and to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals (the HOMO-LUMO gap) provides a first approximation of the electronic transition energy. TD-DFT calculations are then employed to compute the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and to predict the nature of the electronic transitions (e.g., π–π* or n–π*). nih.govresearchgate.net These theoretical studies complement experimental findings and provide a deeper understanding of the structure-property relationships, guiding the rational design of new materials. nih.govnih.gov

Potential Applications in Optoelectronic Devices Research

The tunable photoluminescent properties of quinoline derivatives make them promising candidates for a range of optoelectronic applications. mdpi.com They have been extensively investigated as emitting materials or hosts in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov The ability to tune their emission color across the visible spectrum by chemical modification is a significant advantage for display and lighting technologies. Bipolar host materials incorporating isoquinoline units have demonstrated excellent thermal stability and performance in red phosphorescent OLEDs. researchgate.net

Beyond OLEDs, quinoline derivatives are also being explored for use in third-generation photovoltaic cells, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govnih.gov In these devices, the quinoline-based compound acts as a light-absorbing dye or a component of the active layer that converts photons into electrical current. Their strong absorption in the visible spectrum and suitable energy levels are key properties for these applications. nih.gov The development of novel quinoline derivatives continues to be an active area of research for advancing the efficiency and stability of organic optoelectronic devices. nih.govnih.gov

Computational and Theoretical Investigations of 2 Tert Butylquinolin 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electron distribution and energy levels within 2-Tert-butylquinolin-3-ol. Such calculations reveal the molecule's stability, polarity, and the nature of its chemical bonds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap implies that the molecule is more polarizable and more likely to engage in chemical reactions. For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. scirp.org

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

Parameter Conceptual Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. In this compound, the oxygen of the hydroxyl group and the nitrogen of the quinoline ring would be expected to be electron-rich.

Blue regions represent positive electrostatic potential, indicating areas of low electron density. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green regions denote neutral or near-zero potential.

Analysis of the MEP surface can provide insights into non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding processes. mdpi.com

Prediction of Reactivity and Selectivity using Computational Models

Computational models can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the activation energies of different possible reaction pathways, researchers can determine the most likely products. For instance, in a cycloaddition reaction, computational methods can predict the regioselectivity and stereoselectivity by comparing the transition state energies of the different approaches of the reactants. nih.gov

These models often utilize Density Functional Theory (DFT) to analyze the electronic effects that govern the reaction mechanism. nih.gov The insights gained from such studies are invaluable for designing new synthetic routes and for understanding the factors that control reaction outcomes.

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. nih.govresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netresearchgate.net

Table 2: Simulated UV-Vis Absorption Data for a Quinoline Derivative

Transition Wavelength (nm) Oscillator Strength (f)
S0 → S1 320 0.45
S0 → S2 285 0.20

Note: This data is representative of a typical quinoline derivative and serves as an example.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of signals in the experimental ¹H and ¹³C NMR spectra.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed to identify the characteristic absorption bands of the functional groups present in the molecule. For this compound, this would include the O-H stretching of the hydroxyl group and the C=C and C=N stretching vibrations of the quinoline ring. docbrown.info

Table 3: Calculated vs. Experimental IR Frequencies for a Tert-butyl Alcohol

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3450 3500-3230
C-H Stretch (alkyl) 2980 ~2900

Note: This data is based on a related tert-butyl alcohol and is for illustrative purposes.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, preferred conformations, and the energy barriers between them. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Computational Studies of Metal-Ligand Interactions and Catalytic Mechanisms

The quinoline-3-ol scaffold can act as a ligand for various metal ions. Computational studies can elucidate the nature of these metal-ligand interactions. nih.gov By calculating the binding energies and analyzing the bonding characteristics, researchers can predict the stability of the resulting metal complexes. Furthermore, these computational methods can be used to investigate the mechanisms of catalytic reactions where such complexes act as catalysts, providing a detailed understanding of the catalytic cycle at the molecular level. escholarship.org The analysis often involves examining the charge transfer between the ligand and the metal, which plays a crucial role in the catalytic activity. nih.gov

Biological Activity and Mechanistic Studies Molecular and Target Focused

Investigation of Molecular Target Interactions

Research into the molecular interactions of quinoline (B57606) tertiary alcohols, a class of compounds to which 2-tert-butylquinolin-3-ol belongs, has identified specific biological targets. These interactions are fundamental to understanding the compound's potential therapeutic effects.

The molecular mechanism of action for many quinoline derivatives involves interaction with key cellular components. While direct studies on this compound are not extensively documented in publicly available literature, related quinoline compounds are known to interfere with DNA synthesis. This is often achieved through the inhibition of topoisomerase enzymes, which are crucial for managing the topological state of DNA during replication and transcription. The planar quinoline ring can intercalate between DNA base pairs, while substituents can interact with the enzyme, leading to the stabilization of the enzyme-DNA cleavage complex and subsequent cell cycle arrest and apoptosis.

Quinoline tertiary alcohols have been identified as modulators of specific biochemical pathways. A notable target for this class of compounds is the Retinoic acid-related orphan receptor gamma t (RORγt), a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. Modulation of RORγt by these compounds can therefore influence immune responses, making them potential candidates for the treatment of autoimmune diseases. The interaction with RORγt can either be agonistic or antagonistic, leading to the activation or inhibition of the receptor's transcriptional activity.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline tertiary alcohols, SAR studies have provided insights into how different structural features influence their biological activity.

The steric and electronic properties of substituents on the quinoline core play a pivotal role in determining the binding affinity and selectivity for their biological targets. The presence of a bulky tert-butyl group at the 2-position of the quinoline ring, as in this compound, can significantly impact how the molecule fits into the binding pocket of a target protein. This steric bulk can either be favorable, by providing van der Waals interactions that enhance binding, or unfavorable, by causing steric clashes that prevent optimal binding.

Electronic features, such as the electron-donating or electron-withdrawing nature of substituents, also influence the interaction. These features can affect the pKa of the quinoline nitrogen and the hydroxyl group, which in turn can influence hydrogen bonding and other electrostatic interactions with the target.

Table 1: Interactive Data on Steric and Electronic Effects

Substituent PositionSteric Effect on BindingElectronic Effect on Binding
2-position (tert-butyl)Can enhance binding through hydrophobic interactions in a suitable pocket.Generally electron-donating, which can influence the basicity of the quinoline nitrogen.
4-positionSubstituents here can modulate activity, with different groups leading to agonistic or antagonistic effects.Can influence the overall electron distribution of the quinoline ring system.
Other positionsModifications can fine-tune potency and selectivity.Can be used to alter physicochemical properties like solubility and metabolic stability.

The 3-hydroxyl group and the quinoline nitrogen are key pharmacophoric features of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding site of a target protein. For instance, in the context of RORγt modulation, this hydroxyl group can form a hydrogen bond with a key residue in the ligand-binding domain.

The quinoline nitrogen, being a basic center, can be protonated at physiological pH and form ionic interactions with acidic residues like aspartate or glutamate. This nitrogen can also act as a hydrogen bond acceptor. The interplay between the 3-hydroxyl and the quinoline nitrogen is often critical for the precise orientation of the molecule within the binding site, thereby dictating its biological effect.

Advanced Spectroscopic and Biophysical Techniques for Studying Biomolecular Interactions

A variety of advanced techniques are employed to study the interactions between small molecules like this compound and their biological targets. These methods provide detailed information on binding affinity, kinetics, and the structural basis of the interaction.

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the compound bound to its target protein, revealing the precise binding mode and key interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study interactions in solution, providing information on which parts of the molecule and the protein are involved in binding. It can also be used to determine the structure of the complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time, providing rate constants (kon and koff) in addition to the binding affinity.

Table 2: Biophysical Techniques and Their Applications

TechniqueInformation Obtained
X-ray CrystallographyHigh-resolution 3D structure of the complex
NMR SpectroscopyBinding site mapping, structural information in solution
Isothermal Titration CalorimetryBinding affinity, enthalpy, entropy
Surface Plasmon ResonanceBinding kinetics (on- and off-rates), binding affinity

Advanced Analytical Methodologies in 2 Tert Butylquinolin 3 Ol Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the separation, identification, and quantification of "2-Tert-butylquinolin-3-ol," ensuring its purity and analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like "this compound." A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a pH modifier to ensure the compound is in a single ionic form. Detection is commonly achieved using a UV detector, leveraging the chromophoric quinoline (B57606) ring system of the molecule. The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For "this compound," which is a moderately polar and relatively volatile compound, GC-MS can be an effective method for purity assessment and identification of trace impurities. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

A hypothetical GC-MS analysis of "this compound" would likely show a prominent molecular ion peak and characteristic fragment ions resulting from the loss of the tert-butyl group or other parts of the molecule.

ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.
Typical Column C18, C8 (Reversed-Phase)Capillary columns (e.g., DB-5, HP-5ms)
Mobile/Carrier Gas Acetonitrile/Water, Methanol/WaterHelium, Hydrogen
Detector UV-Vis, Diode Array Detector (DAD)Mass Spectrometer (MS)
Application Purity determination, quantification, analysis of non-volatile compounds.Purity determination, identification of volatile and semi-volatile compounds, structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of "this compound." Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion.

For "this compound" (molecular formula C₁₃H₁₅NO), the expected exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, thereby confirming the elemental composition and distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

ParameterValue
Molecular Formula C₁₃H₁₅NO
Calculated Exact Mass 201.1154 g/mol
Expected HRMS Result (m/z) [M+H]⁺ = 202.1226

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For "this compound," ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular structure.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of "this compound" is expected to show distinct signals for the aromatic protons of the quinoline ring, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts (δ) and coupling patterns (J) are characteristic of the molecule's structure.

¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. The spectrum of "this compound" would be expected to show signals for the carbon atoms of the quinoline ring and the tert-butyl group.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.0 - 8.5Multiplets5H
Hydroxyl Proton4.5 - 6.0Singlet (broad)1H
Tert-butyl Protons1.3 - 1.5Singlet9H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
Carbon bearing OH145 - 155
Carbon bearing tert-butyl155 - 165
Quaternary Carbon (tert-butyl)30 - 40
Methyl Carbons (tert-butyl)25 - 35

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in "this compound."

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and alkyl groups, C=C and C=N stretches of the quinoline ring, and C-O stretch.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For "this compound," Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinoline ring system.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600 (broad)Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 3000Strong
C=C and C=N Stretch (quinoline)1500 - 1650Strong
C-O Stretch1000 - 1300Medium

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of "this compound." By growing a suitable single crystal of the compound and irradiating it with X-rays, a diffraction pattern is obtained. Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles with very high precision.

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles The geometry of the molecule in the solid state.
Intermolecular Interactions Information on hydrogen bonding and other non-covalent interactions.

Future Perspectives and Emerging Research Directions

Exploration of 2-Tert-butylquinolin-3-ol in Novel Catalytic Systems

The quinoline (B57606) framework is a well-established scaffold in catalysis, and this compound presents several intriguing features for the development of novel catalytic systems. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, coordinating with metal centers to form stable and catalytically active complexes. The bulky tert-butyl group can play a crucial role in influencing the steric environment around the metal center. This steric hindrance can enhance the selectivity of catalytic reactions by directing the approach of substrates. researchgate.net

Future research could focus on the synthesis of coordination complexes of this compound with various transition metals and evaluating their catalytic activity in a range of organic transformations. For instance, copper complexes of quinoline derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of catechols. mdpi.comresearchgate.net It is conceivable that a copper complex of this compound could demonstrate similar or enhanced catalytic efficiency, with the tert-butyl group potentially improving catalyst stability and turnover number.

Moreover, the tert-butyl group is known to be a functional group that can undergo catalytic hydroxylation under specific conditions, which could open up pathways for further functionalization of the catalyst itself. nih.govresearchgate.netchemrxiv.org The electron-donating nature of the tert-butyl group can also modulate the electronic properties of the quinoline ring system, thereby influencing the catalytic activity of the corresponding metal complexes. wikipedia.org

Table 1: Potential Catalytic Applications of this compound Derivatives

Catalytic ReactionPotential Role of this compoundExpected Benefits
Asymmetric SynthesisChiral ligand for metal catalystsEnhanced enantioselectivity due to steric bulk
Oxidation ReactionsLigand for stabilizing high-oxidation-state metalsImproved catalyst longevity and efficiency
C-H ActivationAncillary ligand to modulate reactivityIncreased selectivity for specific C-H bonds
Cross-Coupling ReactionsLigand for palladium or nickel catalystsEnhanced solubility and stability of the catalytic species

Integration into Advanced Functional Materials (e.g., organic semiconductors, fluorescent probes)

The field of advanced functional materials offers fertile ground for the application of this compound. The quinoline moiety is a known chromophore and is found in many compounds with interesting photophysical properties. nih.gov The introduction of a tert-butyl group can significantly impact the material's properties in the solid state.

Organic Semiconductors: The bulky tert-butyl group can improve the solubility of organic molecules in common solvents, which is a significant advantage for solution-based processing of organic electronic devices. mdpi.com Furthermore, the steric hindrance provided by the tert-butyl group can disrupt intermolecular π–π stacking, which can be beneficial in certain organic semiconductor applications by reducing aggregation-caused quenching of excitons. mdpi.comrsc.org This could lead to improved performance in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-transporting capability of the quinoline core is another desirable property for n-type organic semiconductors. mdpi.com

Fluorescent Probes: Quinoline derivatives are widely explored as fluorescent sensors for the detection of metal ions and other analytes. nih.govresearchgate.net The hydroxyl group at the 3-position of this compound can act as a binding site for analytes, and this interaction can lead to a change in the fluorescence properties of the molecule. The tert-butyl group can influence the photophysical properties by altering the electronic structure and steric environment of the quinoline core. Future research could involve synthesizing derivatives of this compound and evaluating their performance as fluorescent probes for various applications, including bioimaging.

Development of New Synthetic Strategies for Scalable Production and Diversification

The advancement of applications for this compound is intrinsically linked to the development of efficient and scalable synthetic methods. While classical methods for quinoline synthesis, such as the Combes, Conrad-Limpach, and Friedländer reactions, provide a foundation, modern synthetic chemistry offers a plethora of new strategies. mdpi.commdpi.comnih.govnih.gov

Future research in this area will likely focus on:

C-H Activation/Functionalization: Direct functionalization of the quinoline core through C-H activation is a powerful tool for creating a diverse library of derivatives with tailored properties. rsc.orgrsc.org This would allow for the introduction of various functional groups onto the this compound scaffold.

Flow Chemistry: For scalable production, continuous flow synthesis offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.

Developing robust synthetic routes is crucial for making this compound and its derivatives readily available for further research and potential commercial applications.

Advanced Computational Design and Prediction for New Applications and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. ankara.edu.trresearchgate.netresearchgate.net For this compound, computational methods can be employed to predict a wide range of properties and guide the design of new derivatives for specific applications.

Key areas for future computational studies include:

Prediction of Optoelectronic Properties: DFT calculations can be used to determine the HOMO and LUMO energy levels, which are crucial for assessing the potential of a molecule as an organic semiconductor. ankara.edu.tr The absorption and emission spectra can also be simulated to predict its fluorescent properties. mdpi.commdpi.com

Modeling of Catalytic Activity: Computational docking and reaction mechanism studies can provide insights into how this compound-based ligands interact with metal centers and substrates, aiding in the design of more efficient and selective catalysts.

Structure-Activity Relationship (SAR) Studies: By computationally screening a virtual library of this compound derivatives, researchers can identify candidates with enhanced properties for specific applications, such as improved binding affinity as a fluorescent probe or optimized electronic properties for an organic semiconductor. mdpi.com

Table 2: Predicted Electronic Properties of Quinoline Derivatives using DFT

PropertyPredicted Significance for this compoundPotential Application
HOMO-LUMO Energy GapTunable by functionalization of the quinoline coreOrganic electronics, photovoltaics
Ionization Potential (IP)Influences charge injection in electronic devicesOrganic semiconductors
Electron Affinity (EA)Determines the ability to accept electronsn-type organic semiconductors
Electrophilicity IndexIndicates the tendency to accept electronsCatalysis, materials science

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is another promising area for the exploration of this compound. The molecule possesses key features that can direct self-assembly processes:

Hydrogen Bonding: The hydroxyl group at the 3-position is a hydrogen bond donor and acceptor, enabling the formation of well-defined supramolecular architectures such as chains, sheets, or more complex networks.

π-π Stacking: The aromatic quinoline core can participate in π-π stacking interactions, which are a major driving force in the self-assembly of aromatic molecules.

Steric Influence of the Tert-butyl Group: The bulky tert-butyl group can act as a "steric rudder," directing the self-assembly process and influencing the final supramolecular structure. researchgate.net It can prevent dense packing, leading to the formation of porous materials, or it can template specific arrangements of molecules.

Future research could investigate the self-assembly of this compound in different solvents and on various surfaces to create novel supramolecular materials with interesting properties, such as liquid crystals or functional thin films for electronic applications. The interplay between hydrogen bonding, π-π stacking, and steric hindrance offers a rich landscape for the design of new materials with tailored structures and functions.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-tert-butylquinolin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically employs Friedlander quinoline synthesis, where tert-butyl-substituted ketones react with o-aminobenzaldehyde derivatives. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). Yield optimization often requires iterative adjustment of stoichiometry and reflux duration. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC ensures structural fidelity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm tert-butyl (δ1.31.5\delta \sim 1.3–1.5 ppm for C(CH3)3\text{C(CH}_3\text{)}_3) and hydroxyl (δ56\delta \sim 5–6 ppm, broad) proton signals.
  • Mass Spectrometry (MS) : Match molecular ion peaks ([M+H]⁺) with theoretical molecular weight (C13H17NO\text{C}_{13}\text{H}_{17}\text{NO}, 203.28 g/mol).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).
    Cross-referencing with published spectral libraries (e.g., ATR standard libraries) reduces ambiguity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Waste Management : Segregate organic waste in designated containers for incineration or licensed disposal.
    Safety Data Sheets (SDS) for analogous compounds (e.g., tert-butanol derivatives) provide supplementary hazard data .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in 1H NMR^1 \text{H NMR} shifts (e.g., tert-butyl signal splitting) may arise from conformational isomerism or solvent polarity effects. Strategies include:

  • Variable Temperature NMR : Assess signal coalescence at elevated temperatures.
  • X-ray Crystallography : Resolve ambiguities via solid-state structural determination.
  • Computational Modeling : Compare experimental δ\delta values with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Document discrepancies in supplementary materials to guide reproducibility .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) model electronic properties (HOMO/LUMO energies) and transition states. Focus on:

  • Electrophilic Substitution : Calculate Fukui indices to identify reactive sites on the quinoline ring.
  • Steric Effects : Analyze tert-butyl group’s spatial hindrance using molecular dynamics (MD) simulations.
    Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How should researchers design interdisciplinary studies to explore this compound’s biological activity?

  • Methodological Answer : Adopt a multi-phase framework:

  • Phase 1 (In Silico) : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases).
  • Phase 2 (In Vitro) : Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination).
  • Phase 3 (Mechanistic) : Use transcriptomics/proteomics to identify pathways affected.
    Ensure statistical rigor (e.g., ANOVA for dose-response data) and reproducibility across labs .

Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : For bioactivity

  • Nonlinear Regression : Fit dose-response curves using GraphPad Prism (log(inhibitor) vs. normalized response).
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
    Raw data should be archived in repositories (e.g., Zenodo) with metadata for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.